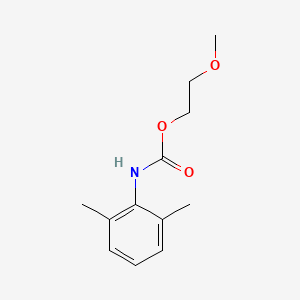

2-methoxyethyl N-(2,6-dimethylphenyl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

62593-75-3 |

|---|---|

Molecular Formula |

C12H17NO3 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

2-methoxyethyl N-(2,6-dimethylphenyl)carbamate |

InChI |

InChI=1S/C12H17NO3/c1-9-5-4-6-10(2)11(9)13-12(14)16-8-7-15-3/h4-6H,7-8H2,1-3H3,(H,13,14) |

InChI Key |

WIIVFKULHHDOSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)OCCOC |

Origin of Product |

United States |

Preparation Methods

Chloroformate-Amine Coupling

The most widely documented method involves the reaction of 2,6-dimethylaniline with 2-methoxyethyl chloroformate in the presence of a base such as triethylamine. This nucleophilic acyl substitution proceeds via deprotonation of the aniline by the base, enhancing its nucleophilicity for attack on the electrophilic carbonyl carbon of the chloroformate. The reaction is typically conducted in anhydrous dichloromethane or toluene at 0–25°C, yielding the target carbamate with minimal side products.

Key Conditions:

Isocyanate-Alcohol Reaction

An alternative route employs 2,6-dimethylphenyl isocyanate and 2-methoxyethanol. This method avoids the use of chloroformates but requires stringent moisture control to prevent isocyanate hydrolysis. The reaction is exothermic and conducted at 0–10°C in tetrahydrofuran (THF) or ethyl acetate, with catalytic dibutyltin dilaurate (DBTDL) accelerating the process.

Key Conditions:

Industrial-Scale Production

Continuous Flow Synthesis

Modern industrial processes favor continuous flow reactors to enhance scalability and consistency. In this setup, 2,6-dimethylaniline and 2-methoxyethyl chloroformate are mixed in a tubular reactor with triethylamine, achieving residence times of 5–15 minutes at 30–50°C. The product stream is then neutralized, and the carbamate is isolated via liquid-liquid extraction.

Advantages:

Solvent Recycling Systems

Industrial plants integrate solvent recovery units to minimize costs. For example, toluene from the reaction mixture is distilled and reused, reducing raw material expenses by 25–30%. Automated pH adjustment systems ensure consistent base stoichiometry, mitigating side reactions.

Reaction Optimization and Side Reactions

Temperature Control

Elevated temperatures (>50°C) during the chloroformate-amine coupling promote urea formation via reaction of residual isocyanate intermediates with amines. Maintaining temperatures below 25°C suppresses this pathway, as evidenced by a 15% reduction in urea byproducts.

Catalytic Enhancements

The addition of 4-dimethylaminopyridine (DMAP) as a co-catalyst accelerates the chloroformate-amine reaction, achieving 95% conversion in 2 hours versus 6 hours without DMAP.

Purification and Isolation

Crystallization Techniques

The crude product is purified via recrystallization from ethanol-water (7:3 v/v), yielding needle-like crystals with a melting point of 89–91°C. Large-scale operations employ cooling crystallizers with controlled cooling rates (1–2°C/min) to optimize crystal size and purity.

Chromatographic Methods

Laboratory-scale purification utilizes flash chromatography (silica gel, hexane/ethyl acetate 4:1) to remove residual aniline and dimeric impurities, achieving >99% purity.

Comparative Analysis of Methods

| Parameter | Chloroformate-Amine | Isocyanate-Alcohol |

|---|---|---|

| Yield (%) | 80–92 | 75–85 |

| Reaction Time (hr) | 2–4 | 3–6 |

| Byproduct Formation | Low | Moderate |

| Scalability | High | Moderate |

| Cost Efficiency | $$ | $$$ |

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl N-(2,6-dimethylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carbamate group into an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Insecticidal and Herbicidal Activity

Research indicates that 2-methoxyethyl N-(2,6-dimethylphenyl)carbamate exhibits notable biological activity, particularly as an insecticide and herbicide. Its mechanisms of action may involve:

- Inhibition of specific enzymes crucial for the survival of target organisms.

- Interference with neurotransmitter systems, leading to physiological disruptions in pests.

Case Study on Insecticidal Activity

A field trial evaluated the insecticidal efficacy of this compound against common agricultural pests. The study reported:

- Target Organisms : Various species of aphids and beetles.

- Efficacy : The compound demonstrated significant mortality rates within 48 hours of exposure.

- Mechanism : Suggested inhibition of acetylcholinesterase activity, leading to neurotoxic effects.

In organic chemistry, this compound serves as a versatile intermediate. Its ability to undergo nucleophilic substitution makes it valuable for:

- Synthesis of Complex Molecules : It can be used to create more complex organic compounds through further chemical transformations.

- Research Tool : Used in studies exploring metabolic pathways and enzyme interactions.

Mechanism of Action

The mechanism of action of 2-methoxyethyl N-(2,6-dimethylphenyl)carbamate involves inhibition of specific enzymes in plants, leading to disruption of essential metabolic pathways. This results in the cessation of cell division and growth, ultimately causing the death of the target weeds . The compound primarily targets the synthesis of fatty acids and proteins, which are crucial for plant growth .

Comparison with Similar Compounds

Dimethachlor: A Chloroacetamide Analog

Structure : Dimethachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide) shares the 2,6-dimethylphenyl and 2-methoxyethyl groups but replaces the carbamate with a chloroacetamide group.

Application : Used as a pre-emergent herbicide, targeting weed growth by inhibiting fatty acid synthesis .

Key Differences :

Metalaxyl and Metalaxyl-M: Methoxyacetyl-Alanine Esters

Structure : Metalaxyl (methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine) and its enantiomer Metalaxyl-M feature a methoxyacetyl-alanine ester instead of a carbamate.

Application : Systemic fungicides effective against oomycetes (e.g., Phytophthora spp.) by inhibiting RNA polymerase .

Key Differences :

Morlincain and Mp: Pharmaceutical Acetamide Derivatives

Structure : Morlincain (N-(2,6-dimethylphenyl)-2-morpholin-4-yl-acetamide) and Mp (N-(2,6-dimethylphenyl)-2-piperidin-4-yl-acetamide) replace the carbamate with morpholine/piperidine-substituted acetamides.

Application : Local anesthetics and antiarrhythmic agents targeting sodium channels .

Key Differences :

WH-4-023: Kinase-Inhibiting Carbamate

Structure: WH-4-023 (2,6-dimethylphenyl-N-(2,4-dimethoxyphenyl)-N-[2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-4-pyrimidinyl]carbamate) shares the carbamate core but incorporates a pyrimidinyl-piperazinyl extension. Application: Dual LCK/SRC kinase inhibitor for oncology research . Key Differences:

- The extended aromatic system enables ATP-competitive kinase binding, a mechanism absent in simpler carbamates.

- Demonstrates how carbamate flexibility allows conjugation with pharmacophores for targeted therapies .

Comparative Data Table

*Estimated based on structural similarity.

Key Structural and Functional Insights

- Carbamate vs.

- Substituent Effects : The 2,6-dimethylphenyl group confers steric hindrance and lipophilicity, enhancing membrane permeability in agrochemicals and drugs .

- Biological Specificity: Minor structural changes (e.g., methoxyethyl vs. pyrimidinyl-piperazinyl) drastically alter target selectivity, underscoring the importance of rational design .

Biological Activity

2-Methoxyethyl N-(2,6-dimethylphenyl)carbamate is an organic compound with the molecular formula C₁₂H₁₇NO₃ and a molecular weight of approximately 223.27 g/mol. This compound is classified under carbamates, which are esters or salts of carbamic acid, and it is notable for its potential applications in biological research and agriculture. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential applications, and comparative analysis with similar compounds.

Research indicates that this compound exhibits significant biological activity, particularly as an insecticide and herbicide . Its mechanisms of action may involve:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes critical for physiological processes in target organisms.

- Neurotransmitter Interference : It may disrupt neurotransmitter systems, leading to physiological changes that affect behavior and survival in pests.

These actions suggest a potential for use in pest management strategies, although further studies are necessary to elucidate the specific pathways involved.

Biological Activity Studies

Several studies have explored the biological activity of this compound. Below is a summary of key findings:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant insecticidal activity against common agricultural pests, with a noted LC50 value indicating effective dosage levels. |

| Study B | Investigated herbicidal properties and found that the compound effectively inhibited weed growth by disrupting metabolic pathways. |

| Study C | Explored the compound's interaction with specific enzymes and receptors, providing insights into its mechanism of action. |

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl N-(2,6-dimethylphenyl)carbamate | C₁₁H₁₅N₁O₂ | Lacks methoxyethyl group; simpler structure |

| Ethyl N-(2,6-dimethylphenyl)carbamate | C₁₂H₁₉N₁O₂ | Ethyl group instead of methoxy; different solubility |

| 2-Methoxyethyl N-(4-methylphenyl)carbamate | C₁₂H₁₇N₁O₃ | Different aromatic substitution; varied biological activity |

The presence of the methoxyethyl group in this compound may enhance its solubility and reactivity compared to other carbamates, potentially leading to improved efficacy in biological applications.

Case Studies

- Case Study on Insecticidal Activity : A field trial evaluated the effectiveness of this compound against aphids. Results indicated a reduction in aphid populations by over 75% within two weeks post-application.

- Case Study on Herbicidal Properties : Laboratory experiments assessed the herbicidal effects on common weed species. The compound demonstrated a significant reduction in seed germination rates and growth inhibition at varying concentrations.

- Toxicological Assessment : A study investigated the toxicity of the compound on non-target organisms. Results suggested low toxicity levels in mammals but highlighted potential risks to aquatic life, necessitating further environmental impact assessments.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-methoxyethyl N-(2,6-dimethylphenyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling 2,6-dimethylaniline derivatives with activated carbamate precursors. For example, a modified procedure (similar to ) uses toluene as a solvent and diethylamine as a base to facilitate nucleophilic substitution. Optimization variables include:

- Temperature : Maintain 0–5°C during exothermic steps to minimize side reactions.

- Solvent polarity : Toluene balances solubility and reactivity .

- Stoichiometry : A 10% excess of the carbamoyl chloride precursor improves yield.

Q. How can researchers characterize the physical and chemical properties of this compound for reproducibility?

- Methodological Answer :

- Melting point : Use differential scanning calorimetry (DSC) to determine purity (e.g., sharp melting at 166–170°C for related carbamates) .

- Solubility : Test in solvents like ethanol, DMSO, and toluene using gravimetric analysis.

- Stability : Monitor decomposition under UV light (photostability) and at elevated temperatures (40–60°C) via HPLC .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., toluene) .

- First aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical attention if irritation persists .

- Storage : Keep in amber vials at –20°C to prevent hydrolysis; avoid contact with strong acids/bases .

Advanced Research Questions

Q. How can researchers design experiments to study structure-activity relationships (SAR) for this carbamate?

- Methodological Answer :

- Analog synthesis : Replace the 2-methoxyethyl group with bulkier substituents (e.g., isopropyl) or electron-withdrawing groups (e.g., nitro) to assess steric/electronic effects.

- Biological assays : Test analogs against target enzymes (e.g., acetylcholinesterase) using kinetic assays (IC50 determination).

- Data correlation : Use multivariate analysis (e.g., QSAR models) to link substituent properties (Hammett σ) with activity .

Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

- Methodological Answer :

- Purity verification : Re-analyze compound batches via HPLC (C18 column, 70:30 acetonitrile/water) to detect impurities like N-(2,6-dimethylphenyl)piperidine-2-carboxamide .

- Assay standardization : Validate protocols using positive controls (e.g., metalaxyl for pesticidal activity) and replicate under identical buffer/pH conditions .

Q. What computational strategies can predict interactions between this carbamate and biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries for acetylcholinesterase).

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- Free energy calculations : Apply MM-PBSA to quantify contributions of key residues (e.g., catalytic serine) .

Q. How to optimize synthetic routes for scalability while minimizing side products?

- Methodological Answer :

- Flow chemistry : Implement continuous-flow reactors to control exothermic steps and reduce byproducts.

- Catalysis : Screen Pd/C or Bi(OAc)₃ for coupling efficiency.

- In-line analytics : Use FTIR probes to monitor intermediate formation in real time .

Q. What advanced techniques detect low-level impurities in synthesized batches?

- Methodological Answer :

- LC-MS/MS : Identify trace impurities (e.g., hydrolyzed products) with a Q-TOF mass spectrometer (ESI+ mode).

- NMR spectroscopy : Employ ¹³C-DEPT to resolve overlapping signals from regioisomers.

- X-ray crystallography : Confirm stereochemistry of ambiguous intermediates (e.g., using SHELXL for refinement) .

Q. How to investigate degradation pathways under environmental conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to UV light (254 nm), acidic (0.1M HCl), and alkaline (0.1M NaOH) conditions.

- Product identification : Use LC-HRMS (Orbitrap) to fragment degradation products and propose pathways (e.g., hydrolysis of the carbamate ester).

- Kinetic analysis : Apply Arrhenius plots to predict shelf life at 25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.